molecular formula C12H10F2N2 B1415059 1-N-(2,4-difluorophenyl)benzene-1,2-diamine CAS No. 1033227-40-5

1-N-(2,4-difluorophenyl)benzene-1,2-diamine

Cat. No. B1415059
CAS RN: 1033227-40-5
M. Wt: 220.22 g/mol
InChI Key: BGBSSHMFWJXZOZ-UHFFFAOYSA-N
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Description

“1-N-(2,4-difluorophenyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C12H10F2N2 . It is used in various chemical reactions and has several physical and chemical properties that make it useful in different applications .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with two amine groups and a 2,4-difluorophenyl group . The presence of these functional groups can influence the compound’s reactivity and properties .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 220.22 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Material Properties

  • Chemical Synthesis

    This compound is involved in chemical syntheses, such as the production of N1-(5-fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine, showcasing its utility in complex organic reactions (Zissimou & Koutentis, 2017).

  • Polymer Synthesis

    It's used in the synthesis of novel polyimides, contributing to the development of materials with specific properties like solubility and thermal stability (Banerjee et al., 2003).

  • Electrochemical Applications

    Research on derivatives of this compound in electrochemical synthesis has been conducted, indicating potential applications in electrochemistry (Sharafi-kolkeshvandi et al., 2016).

Advanced Material Applications

  • Fluorescence Chemosenors

    Its structure is considered for developing fluorescence-quenching chemosensors, useful in detecting metal ions like Ni2+ and Cu2+ (Pawar et al., 2015).

  • Polyimide Films

    Variants of this compound are integral in creating polyimide films with desirable properties like high thermal stability, mechanical strength, and transparency, applicable in electronics and optoelectronics (Shao et al., 2007).

Biochemical and Pharmacological Research

  • Amoebicidal Activity

    Some derivatives have been studied for their in vitro amoebicidal activity, indicating potential in medical research and drug development (Kachroo et al., 1986).

  • Corrosion Inhibition

    Derivatives of this compound are evaluated for their efficiency in inhibiting corrosion in metals, highlighting its industrial applications (Singh & Quraishi, 2016).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with “1-N-(2,4-difluorophenyl)benzene-1,2-diamine” are not explicitly mentioned in the search results. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for “1-N-(2,4-difluorophenyl)benzene-1,2-diamine” are not specified in the search results. Its potential uses could be explored further based on its chemical structure and properties .

Biochemical Analysis

Biochemical Properties

1-N-(2,4-difluorophenyl)benzene-1,2-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in biochemical pathways. For instance, it may interact with enzymes involved in the metabolism of aromatic compounds, leading to changes in the metabolic flux. The nature of these interactions is primarily inhibitory, affecting the normal function of the enzymes and proteins it binds to .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound can affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it may impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound exerts its effects by inhibiting or activating specific enzymes, leading to changes in gene expression and cellular function. For example, it may bind to the active site of an enzyme, preventing its normal function and leading to the accumulation of substrates or depletion of products. This inhibition can result in significant changes in cellular metabolism and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can degrade over time, leading to a decrease in its inhibitory effects on enzymes and proteins. Additionally, long-term exposure to the compound may result in adaptive changes in cellular function, such as upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzymes and alterations in metabolic pathways. Toxic or adverse effects may be observed at high doses, including cellular toxicity and organ damage. Threshold effects are also noted, where a certain dosage is required to elicit a measurable response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of aromatic compounds. The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in the levels of metabolites. These interactions can result in altered energy production and utilization within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within cells can influence its inhibitory effects on enzymes and proteins. Additionally, the compound’s distribution within tissues can affect its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. Its localization can influence its interactions with enzymes and proteins, as well as its overall inhibitory effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action .

properties

IUPAC Name

2-N-(2,4-difluorophenyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2/c13-8-5-6-11(9(14)7-8)16-12-4-2-1-3-10(12)15/h1-7,16H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBSSHMFWJXZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)NC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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